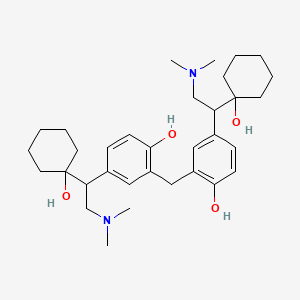
O-Desmethyl Venlafaxine Dimer
Overview
Description
O-Desmethyl Venlafaxine Dimer is a chemical compound derived from O-Desmethyl Venlafaxine, which is the major active metabolite of Venlafaxine. Venlafaxine is a well-known serotonin-norepinephrine reuptake inhibitor used primarily for the treatment of major depressive disorder.
Mechanism of Action
Target of Action
O-Desmethyl Venlafaxine, also known as Desvenlafaxine, is an antidepressant belonging to the class of serotonin-norepinephrine reuptake inhibitor (SNRI) . Its primary targets are the serotonin and norepinephrine transporters, which play a crucial role in regulating mood .
Mode of Action
The exact mechanism of the antidepressant action of Desvenlafaxine is unknown but is thought to be related to the potentiation of serotonin and norepinephrine in the central nervous system, through inhibition of their reuptake . This results in an increase in the extracellular concentrations of serotonin and norepinephrine and thus enhances neurotransmission .
Biochemical Pathways
Desvenlafaxine undergoes significant first-pass metabolism in the intestine and liver to one major active metabolite . The first-pass metabolism is modeled as a first-order conversion . The major difference between Desvenlafaxine and its parent drug, Venlafaxine, is the potential for drug interaction since Venlafaxine is mainly metabolized by CYP2D6 while Desvenlafaxine is conjugated by UGT .
Pharmacokinetics
Desvenlafaxine is primarily metabolized by conjugation (mediated by UGT isoforms) and, to a minor extent, through oxidative metabolism . The plasma concentrations of Desvenlafaxine and its active moiety were well described with a one-compartment model incorporating first-pass metabolism . The morbid state and concomitant amisulpride were identified as two significant covariates affecting the clearance of Desvenlafaxine .
Result of Action
The molecular and cellular effects of Desvenlafaxine’s action are primarily related to the increased neurotransmission of serotonin and norepinephrine in the central nervous system . This can lead to improved mood and reduced symptoms in individuals with major depressive disorder .
Action Environment
The action, efficacy, and stability of Desvenlafaxine can be influenced by various environmental factors. For instance, the pharmacokinetic behavior of the drug can be affected by the patient’s health status and the presence of other medications .
Biochemical Analysis
Biochemical Properties
O-Desmethyl Venlafaxine Dimer interacts with various enzymes and proteins in the body. It is known to inhibit both serotonin and noradrenaline reuptake . This interaction with serotonin and noradrenaline transporters in the brain is what gives this compound its potential antidepressant effects .
Cellular Effects
The effects of this compound on cells are primarily related to its influence on neurotransmitter reuptake. By inhibiting the reuptake of serotonin and noradrenaline, it increases the availability of these neurotransmitters in the synaptic cleft . This can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interactions with the serotonin and noradrenaline transporters . By binding to these transporters, it inhibits the reuptake of serotonin and noradrenaline, leading to increased levels of these neurotransmitters in the synaptic cleft .
Temporal Effects in Laboratory Settings
It is known that the parent drug Venlafaxine undergoes significant first-pass metabolism in the intestine and liver to form O-Desmethyl Venlafaxine .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Studies on Venlafaxine have shown that its effects can vary with dosage .
Metabolic Pathways
This compound is involved in the metabolic pathway of Venlafaxine. Venlafaxine is metabolized in the liver by the CYP2D6 enzyme system to form O-Desmethyl Venlafaxine .
Transport and Distribution
It is known that Venlafaxine and its metabolites are distributed throughout the body, with high concentrations found in the liver and kidney .
Subcellular Localization
Given its role as a neurotransmitter reuptake inhibitor, it is likely to be found in high concentrations in the synaptic cleft .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of O-Desmethyl Venlafaxine Dimer involves several steps. One common method includes the protection of the phenolic hydroxyl group, followed by cyclohexanone condensation, deprotection, cyano reduction, and dimethylation. The final step involves the formation of the dimer through specific reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of chromatography for purification and the application of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: O-Desmethyl Venlafaxine Dimer undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dichloromethane, water.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
O-Desmethyl Venlafaxine Dimer has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: Studied for its potential effects on neurotransmitter systems and its role in neuropharmacology.
Medicine: Investigated for its potential therapeutic effects in treating depressive disorders and other neurological conditions.
Comparison with Similar Compounds
Venlafaxine: The parent compound from which O-Desmethyl Venlafaxine is derived.
Desvenlafaxine: Another active metabolite of Venlafaxine with similar pharmacological properties.
N-Desmethyl Venlafaxine: A minor metabolite of Venlafaxine.
Uniqueness: O-Desmethyl Venlafaxine Dimer is unique due to its dimeric structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its monomeric counterparts. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-[[5-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-hydroxyphenyl]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50N2O4/c1-34(2)22-28(32(38)15-7-5-8-16-32)24-11-13-30(36)26(19-24)21-27-20-25(12-14-31(27)37)29(23-35(3)4)33(39)17-9-6-10-18-33/h11-14,19-20,28-29,36-39H,5-10,15-18,21-23H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAYPDCBRZOERJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC(=C(C=C1)O)CC2=C(C=CC(=C2)C(CN(C)C)C3(CCCCC3)O)O)C4(CCCCC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657978 | |
| Record name | 2,2'-Methylenebis{4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187545-62-5 | |
| Record name | 2,2′-Methylenebis[4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187545-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Methylenebis{4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


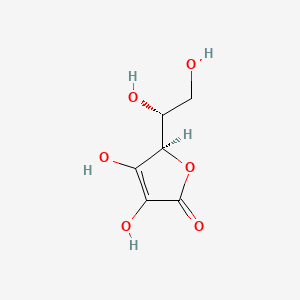
![10-Bromo-7H-benzo[c]carbazole](/img/structure/B585168.png)

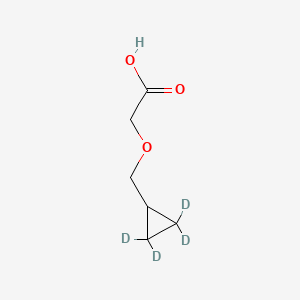
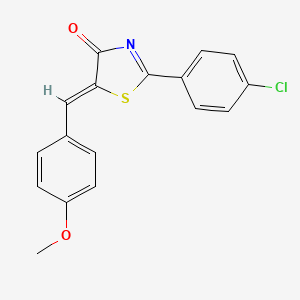
![tert-Butyl 3-(3-bromopropyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B585177.png)
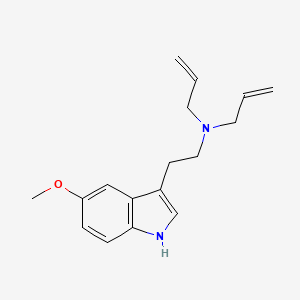
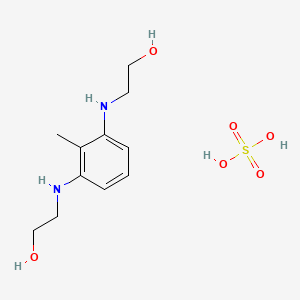
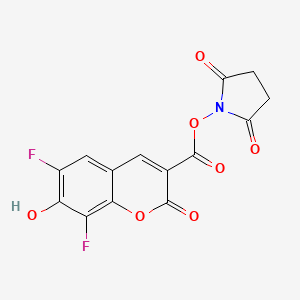
![N-[(2-Chloro-6-nitrophenyl)methyl]glycine Ethyl Ester](/img/structure/B585184.png)
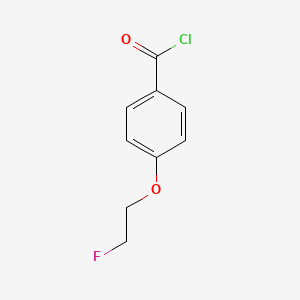
![N-Benzyl-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine](/img/structure/B585190.png)
